Amisulpride-d5 is not the medication itself, but a key research tool used in scientific studies to understand Amisulpride, an antipsychotic drug. Amisulpride-d5 is a deuterated form of Amisulpride, meaning it has five hydrogen atoms replaced by deuterium (a heavier isotope of hydrogen). This slight modification allows scientists to track Amisulpride in the body without interfering with its natural function [].
The primary application of Amisulpride-d5 lies in the fields of pharmacokinetics and pharmacodynamics. Pharmacokinetics examines how the body absorbs, distributes, metabolizes, and excretes a drug []. Pharmacodynamics investigates how a drug affects the body at a cellular and systemic level [].
By using Amisulpride-d5 as a tracer molecule, researchers can measure the concentration of Amisulpride in blood, tissues, and fluids at various time points after administration. This allows them to determine how quickly the drug is absorbed, how long it stays in the body, and how it is eliminated [, ]. Additionally, scientists can use Amisulpride-d5 to study how the drug interacts with its target receptors in the brain, providing insights into its mechanism of action [].
Amisulpride-d5 is a stable isotope-labeled derivative of amisulpride, a well-known atypical antipsychotic medication. The compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking of the compound in biological systems. Amisulpride itself is primarily recognized for its selective antagonism of dopamine D2 and D3 receptors, making it effective in treating schizophrenia and other psychiatric disorders .
Amisulpride-d5 doesn't have its own mechanism of action. It serves as a research tool to study the mechanism of Amisulpride, which primarily acts as a dopamine D2/D3 receptor antagonist []. By blocking these dopamine receptors in the brain, Amisulpride helps regulate dopamine signaling, which is crucial for regulating mood, cognition, and movement. This mechanism is believed to be responsible for its antipsychotic effects [].
Amisulpride-d5 exhibits biological activity akin to that of amisulpride. It selectively binds to dopamine D2 and D3 receptors without significant interaction with other receptor subtypes such as serotonin or adrenergic receptors . At low doses, it may enhance dopamine release by blocking presynaptic autoreceptors, while at higher doses, it acts as a postsynaptic antagonist, providing antipsychotic effects. Its unique isotopic labeling allows researchers to study its pharmacodynamics and pharmacokinetics more accurately, particularly in complex biological systems .
The synthesis of amisulpride-d5 typically involves the introduction of deuterium into the amisulpride molecule through various methods, such as:
These methods ensure that the final product retains the pharmacological properties of amisulpride while allowing for enhanced tracking in metabolic studies .
Amisulpride-d5 is primarily used in research settings, particularly for:
Amisulpride-d5 shares structural similarities with several other compounds within the benzamide class. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Amisulpride | Selective D2/D3 receptor antagonist | Low affinity for serotonin receptors |
Sulpiride | D2/D3 antagonist with some D4 receptor activity | Broader receptor profile |
Risperidone | Atypical antipsychotic with mixed receptor activity | Acts on serotonin receptors alongside dopamine |
Olanzapine | Multi-receptor antagonist (D2/serotonin) | Stronger sedative effects |
Amisulpride-d5's uniqueness lies in its stable isotope labeling, which allows for detailed tracking and analysis in pharmacological studies without altering its intrinsic biological activity .
Amisulpride-d5 (CAS: 1216626-17-3) has the molecular formula C₁₇H₂₂D₅N₃O₄S and a molecular weight of 374.51 g/mol. The compound features five deuterium atoms substituted at the ethyl group attached to the pyrrolidine ring (Figure 1). This isotopic labeling replaces five hydrogen atoms with deuterium at the 1,1,2,2,2 positions of the ethyl moiety, creating a distinct mass shift of +5 atomic mass units compared to unlabeled amisulpride.
The pyrrolidine ring, benzamide backbone, and ethylsulfonyl group remain structurally identical to the parent compound. Deuterium incorporation does not alter the compound’s stereochemistry, preserving its affinity for dopamine D₂/D₃ receptors.
Table 1: Key Structural Features of Amisulpride-d5
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂D₅N₃O₄S |
Molecular Weight | 374.51 g/mol |
Deuterium Positions | 1,1,2,2,2 (ethyl group) |
Receptor Affinity | D₂/D₃ antagonist |
The pentadeuteroethyl group (-CD₂CD₃) introduces isotopic specificity without perturbing the molecule’s electronic or steric properties. This substitution ensures minimal metabolic interference, as deuterium’s kinetic isotope effect (KIE) is negligible in non-labile positions.
Positional isomerism is avoided by restricting deuterium to the ethyl side chain, ensuring uniformity in analytical applications. The labeling strategy targets positions resistant to metabolic cleavage, enhancing stability in biological matrices.
Amisulpride (C₁₇H₂₇N₃O₄S, MW: 369.48 g/mol) shares identical functional groups with its deuterated analog but lacks isotopic labeling. Key comparisons include:
Table 2: Amisulpride vs. Amisulpride-d5
Deuterium labeling does not alter receptor binding kinetics but improves detection sensitivity in mass spectrometry due to distinct mass-to-charge (m/z) ratios.
The IUPAC name for Amisulpride-d5 is 4-amino-N-[[1-(ethyl-1,1,2,2,2-d₅)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide. Regulatory agencies classify it as a non-therapeutic research chemical, with applications limited to analytical standards and metabolic studies.
Regulatory Status: